Methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring fused with a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with an amine to form the corresponding amide. The amide is subsequently cyclized with a thiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its specific structural features, such as the fused thiophene and cyclooctane rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H23NO4S |
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Molecular Weight |
373.5g/mol |
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-24-14-11-9-13(10-12-14)18(22)21-19-17(20(23)25-2)15-7-5-3-4-6-8-16(15)26-19/h9-12H,3-8H2,1-2H3,(H,21,22) |
InChI Key |
CUKILTXPVBQCAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC |
Origin of Product |
United States |
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